2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid
Description
Chemical Structure and Properties 2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid (CAS: 1367072-18-1, molecular formula: C₁₁H₁₁BrO₂, molecular weight: 255.11 g/mol) is a brominated derivative of the indenyl-acetic acid scaffold. The compound features a bicyclic 2,3-dihydro-1H-indene core substituted with a bromine atom at the 4-position and an acetic acid moiety at the 2-position.
The compound is likely used in pharmaceutical research, particularly in the development of anti-inflammatory or anticancer agents, given the bioactivity of structurally similar indole and indene derivatives .
Properties
IUPAC Name |
2-(4-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-2-8-4-7(5-9(8)10)6-11(13)14/h1-3,7H,4-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYQFRSSVYDCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid has found applications in various fields of scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Derivatives of this compound have been explored for their therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid exerts its effects depends on its specific derivative and application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant applications, it may scavenge free radicals, preventing oxidative damage to cells and tissues.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets microbial cell membranes and enzymes involved in cell wall synthesis.
Antioxidant Activity: Interacts with free radicals and reactive oxygen species (ROS).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Analogs and Key Properties
Key Comparison Points
Halogen Substitution and Position The 4-bromo substitution in the target compound contrasts with 6-chloro in the anti-inflammatory analog and 5-bromo in the oxidized derivative . Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance lipophilicity and alter receptor binding.
Biological Activity The 6-chloro-1-yl analog’s amide derivatives exhibited prolonged anti-inflammatory activity in preclinical studies, surpassing indomethacin in residual efficacy but showing toxicity at higher doses . The brominated target compound may offer similar or improved activity due to bromine’s electron-withdrawing effects.
Physicochemical Properties Solubility: Bromine reduces aqueous solubility compared to non-halogenated analogs. For instance, the target compound (logP ~2.3 estimated) is likely less water-soluble than the non-brominated analog (logP ~2.0) . Thermal Stability: Brominated compounds may decompose at lower temperatures, releasing hazardous gases like HBr, as noted in safety data for related indenyl derivatives .
Synthetic Accessibility
- Bromination of the indene core typically occurs via electrophilic substitution using reagents like N-bromosuccinimide (NBS). The target compound’s synthesis likely involves bromination of a pre-formed indenyl-acetic acid ester, followed by hydrolysis .
Safety and Handling Brominated indenyl compounds pose higher toxicity risks than their non-halogenated counterparts. For example, (S)-2-((tert-butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS 181227-47-4) is classified as acutely toxic (H302) and a respiratory irritant (H335) . The target compound likely requires similar precautions, including PPE and controlled ventilation .
Research and Development Insights
- Drug Development : The 6-chloro-1-yl analog’s amide derivatives demonstrated reduced gastrointestinal toxicity compared to indomethacin, suggesting that brominated analogs like the target compound could be optimized for safer anti-inflammatory profiles .
- Metabolite Studies: Metabolites such as 2-[N-(2,3-dihydro-1H-inden-2-yl)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanamido]acetic acid (blood metabolite) indicate complex biotransformation pathways for indenyl-acetic acid derivatives, necessitating detailed pharmacokinetic studies for the brominated variant .
Biological Activity
2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves bromination of an indene derivative followed by the introduction of an acetic acid moiety. The general reaction pathway can be summarized as follows:
- Bromination of Indene : The starting material, indene, undergoes bromination at the 4-position to yield 4-bromo-2,3-dihydroindene.
- Formation of Acetic Acid Derivative : The brominated indene is then reacted with acetic anhydride or acetic acid under suitable conditions to form the target compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Brominated Indene Derivative | Staphylococcus aureus | 5.64 µM |
| Brominated Indene Derivative | Escherichia coli | 8.33 µM |
| Brominated Indene Derivative | Bacillus subtilis | 4.69 µM |
These findings suggest that the presence of a bromine atom enhances the antimicrobial efficacy of the compound .
Anti-inflammatory Activity
The compound is also being investigated for its anti-inflammatory properties. Preliminary studies indicate that similar dihydroindene derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Interaction : It may interact with cellular receptors that modulate immune responses.
- Microtubule Destabilization : Some related compounds have shown the ability to disrupt microtubule assembly, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of compounds related to this compound:
- Anticancer Activity : A study on similar structures indicated that they could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity . This suggests potential applications in cancer therapy.
- Antifungal Activity : Research has shown that certain brominated compounds possess antifungal properties against Candida albicans and Fusarium species, indicating their potential use in treating fungal infections .
Q & A
Q. What are the key safety protocols for handling 2-(4-Bromo-2,3-dihydro-1H-inden-2-YL)acetic acid in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved P95 masks) is advised to mitigate inhalation risks .
- Storage: Store in a dry environment at 2–8°C to maintain stability. Use airtight containers to avoid moisture absorption or decomposition .
- Spill Management: Isolate the area, use non-sparking tools for containment, and dispose of contaminated material via licensed waste services. Avoid water flushing to prevent environmental contamination .
- First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention. Skin contact requires immediate washing with soap and water .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use -NMR (400 MHz) and -NMR (101 MHz) in CDCl to resolve the indene ring protons (δ 6.8–7.2 ppm) and the acetic acid moiety (δ 2.5–3.2 ppm). Compare peaks with analogous compounds (e.g., 2-(1-methylene-2,3-dihydro-1H-inden-2-yl)acetic acid) .
- Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should yield an [M+H] ion at m/z 283.1 (calculated for CHBrO) .
- Elemental Analysis: Validate bromine content (~28.2%) via combustion analysis or X-ray fluorescence (XRF) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
- Controlled Reactivity Studies: Conduct reactions under inert atmospheres (N/Ar) to isolate oxidative vs. hydrolytic pathways. For example, monitor esterification kinetics with methanol under acidic (HSO) vs. neutral conditions .
- Computational Modeling: Use DFT (e.g., B3LYP/6-31G*) to predict electrophilic substitution sites on the brominated indene ring, clarifying regioselectivity in cross-coupling reactions .
- Cross-Validation: Compare HPLC retention times (e.g., C18 column, 1.0 mL/min acetonitrile/water) with structurally related analogs to identify degradation byproducts .
Q. How can this compound be optimized for pharmacological applications, such as receptor antagonism?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize derivatives (e.g., tert-butoxycarbonyl-protected amino analogs) to assess steric/electronic effects on binding affinity. For example, replace the bromine with iodine to enhance lipophilicity .
- In Vitro Assays: Test inhibition of prostaglandin D (DP) receptors using HEK293 cells transfected with human DP receptors. Measure cAMP levels via ELISA to quantify antagonism .
- Metabolic Stability: Use hepatic microsomes (human/rat) to evaluate oxidative metabolism. LC-MS can identify major metabolites (e.g., hydroxylation at the indene ring) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
Methodological Answer:
- High-Resolution LC-MS: Employ a Q-TOF mass spectrometer with a C8 column (0.1% formic acid gradient) to detect low-abundance impurities (e.g., de-brominated byproducts at m/z 204.1) .
- Limit of Detection (LOD): Validate sensitivity down to 0.1% w/w using spiked samples and calibration curves (R > 0.99) .
- Stability-Indicating Methods: Stress-test the compound under heat (60°C), light (UV-A), and humidity (75% RH) to force degradation and validate method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
